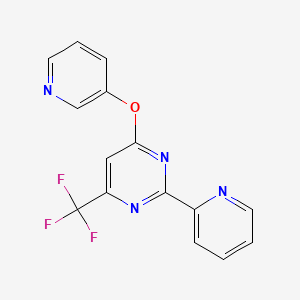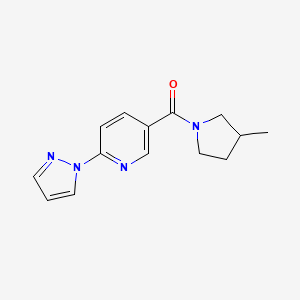
2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of lymphoma, leukemia, and other malignancies.
Mécanisme D'action
2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, 2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine disrupts several signaling pathways that are essential for cancer cell growth and survival, including the B-cell receptor (BCR) signaling pathway.
Biochemical and Physiological Effects:
2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine has been shown to have a number of biochemical and physiological effects in cancer cells. It induces apoptosis (programmed cell death) in cancer cells, inhibits cell proliferation, and reduces the expression of several key proteins that are involved in cancer cell survival and growth. 2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine has also been shown to enhance the immune response to cancer cells, by activating immune cells such as T-cells and natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. However, like all experimental drugs, 2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine has limitations. It is still in the early stages of clinical development, and its safety and efficacy have not yet been fully established. Additionally, 2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine may not be effective in all types of cancer, and its effectiveness may vary depending on the genetic profile of the patient.
Orientations Futures
There are several future directions for the research and development of 2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine. One potential direction is to explore its use in combination with other cancer treatments, such as immunotherapy or targeted therapy. Another direction is to investigate its effectiveness in specific types of cancer, such as lymphoma or leukemia. Additionally, further research is needed to fully understand the mechanisms of action of 2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine, and to identify biomarkers that can predict its efficacy in different patients.
Méthodes De Synthèse
The synthesis of 2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine involves several steps, starting with the reaction of 2-aminopyridine with 3-chloropyridine-4-carboxylic acid to form 2-pyridin-2-yl-4-pyridin-3-ylpyridine. This intermediate is then reacted with trifluoromethylpyrimidine-6-carbaldehyde to produce the final compound, 2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine.
Applications De Recherche Scientifique
2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy. 2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine works by inhibiting the activity of several key signaling pathways that are involved in cancer cell growth and survival.
Propriétés
IUPAC Name |
2-pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N4O/c16-15(17,18)12-8-13(23-10-4-3-6-19-9-10)22-14(21-12)11-5-1-2-7-20-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPCFIFPFTZFTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC(=N2)OC3=CN=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-methyl-2-(2-methylphenyl)propyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7572986.png)
![7-[(2-fluorophenyl)methyl]-3-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B7572992.png)

![1-[1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]-3-(4-fluorophenyl)urea](/img/structure/B7573011.png)
![2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide](/img/structure/B7573015.png)
![1-(2-methylphenyl)-N-[3-(sulfamoylamino)phenyl]cyclopropane-1-carboxamide](/img/structure/B7573018.png)
![[4-Fluoro-3-(trifluoromethyl)phenyl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B7573029.png)
![N-[[1-(4-chlorophenyl)cyclopentyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7573033.png)
![Methyl 2-[3-(1,3-benzodioxol-5-yl)propanoylamino]-2-phenylacetate](/img/structure/B7573039.png)
![2-(3-Chloro-4-fluorophenyl)-4-[(1-methylimidazol-2-yl)methyl]morpholine](/img/structure/B7573051.png)
![1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea](/img/structure/B7573052.png)
![1-cyclopropyl-5-[(1-cyclopropyltetrazol-5-yl)methyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7573058.png)
![[4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone](/img/structure/B7573066.png)
![3-[2-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-4-one](/img/structure/B7573068.png)